![molecular formula C10H15N B3177719 Ethyl[(3-methylphenyl)methyl]amine CAS No. 209051-77-4](/img/structure/B3177719.png)
Ethyl[(3-methylphenyl)methyl]amine
Overview
Description
Ethyl[(3-methylphenyl)methyl]amine, also known as N-(3-methylbenzyl)ethanamine, is an organic compound with the molecular formula C₁₀H₁₅N. It is a liquid with a molecular weight of 149.24 g/mol. The IUPAC name for this compound is N-(3-methylbenzyl)ethanamine. It is commonly used in organic synthesis and pharmaceutical research .
Synthesis Analysis
The synthesis of Ethyl[(3-methylphenyl)methyl]amine involves transaminase-mediated chiral selective reactions. Specifically, transaminases catalyze the conversion of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine. The process includes optimization of enzyme loading, substrate concentration, temperature, and pH to achieve maximum conversion and yield. Dimethylsulfoxide (DMSO) serves as the co-solvent for this bioconversion .
Molecular Structure Analysis
The molecular structure of Ethyl[(3-methylphenyl)methyl]amine consists of an ethyl group attached to the nitrogen atom of a (3-methylphenyl)methyl group. The compound exhibits chirality due to the asymmetric carbon center. The IUPAC name reflects the arrangement of substituents around this chiral center .
Chemical Reactions Analysis
- Imine Formation : Ethyl[(3-methylphenyl)methyl]amine reacts with aldehydes or ketones to form imine derivatives (Schiff bases). Water is eliminated in this acid-catalyzed and reversible reaction. The pH plays a crucial role in controlling the reaction .
- Enamine Formation : With 2º-amines, enamines are formed. These reactions are also reversible and involve the loss of water. Acid-catalyzed hydrolysis converts enamines back to their carbonyl precursors .
- Amide Formation : Ethyl[(3-methylphenyl)methyl]amine reacts with acid chlorides to form amides .
- Sulfonamide Formation : The compound reacts with sulfonyl groups to produce sulfonamides, which find applications as antimicrobial agents .
Physical And Chemical Properties Analysis
Scientific Research Applications
Biological Potential of Indole Derivatives
“Ethyl[(3-methylphenyl)methyl]amine” is a type of indole derivative . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them a topic of interest among researchers for synthesizing a variety of indole derivatives .
Transaminase-Mediated Chiral Selective Synthesis
Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was found to be the best enzyme . This process could be used for the synthesis of different active pharmaceutical entities .
Pharmaceutical Applications
As a primary component of different pharmaceutical drugs, (1R)-(3-methylphenyl)ethan-1-amine synthesized by a green, facile, and novel enzymatic approach with an optimized process could be used for the synthesis of different active pharmaceutical entities .
Chemical Research
“Ethyl[(3-methylphenyl)methyl]amine” can be used in chemical research due to its unique structure and properties . It can serve as a building block in the synthesis of more complex molecules.
Safety and Hazards
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-11-8-10-6-4-5-9(2)7-10/h4-7,11H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSNAOOBNGLDJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl[(3-methylphenyl)methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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